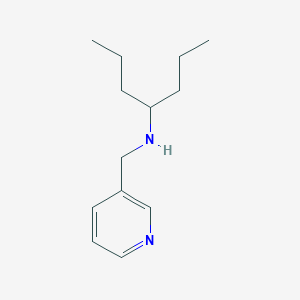

N-(pyridin-3-ylmethyl)heptan-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H22N2 |

|---|---|

Molecular Weight |

206.33 g/mol |

IUPAC Name |

N-(pyridin-3-ylmethyl)heptan-4-amine |

InChI |

InChI=1S/C13H22N2/c1-3-6-13(7-4-2)15-11-12-8-5-9-14-10-12/h5,8-10,13,15H,3-4,6-7,11H2,1-2H3 |

InChI Key |

IYRKEDLKEYIRIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)NCC1=CN=CC=C1 |

Origin of Product |

United States |

Chemical Derivatization and Analog Development of N Pyridin 3 Ylmethyl Heptan 4 Amine

Modification of the Pyridine (B92270) Moiety

The pyridine ring is a common feature in many biologically active compounds and its modification can significantly impact activity.

Systematic Variation of Substitution Patterns on the Pyridine Ring

The pyridine ring of N-(pyridin-3-ylmethyl)heptan-4-amine can be functionalized at various positions to explore structure-activity relationships (SAR). The introduction of substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule. Common modifications include the introduction of electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., halogens, nitro, cyano) at the 2-, 4-, 5-, and 6-positions of the pyridine ring.

Directed lithiation is a powerful tool for achieving regioselective functionalization of pyridine rings. For instance, N-(pyridin-3-ylmethyl)pivalamide and related compounds can be lithiated at the 4-position of the pyridine ring, allowing for the introduction of various electrophiles. researchgate.net This strategy could be adapted to this compound, likely after protection of the secondary amine, to introduce substituents at the 4-position.

| Position on Pyridine Ring | Type of Substituent | Potential Synthetic Method | Anticipated Effect |

|---|---|---|---|

| 2- or 6-position | Halogen (Cl, Br) | Halogenation of pyridine N-oxide followed by deoxygenation | Modulation of basicity, potential for further cross-coupling reactions |

| 4-position | Methyl | Directed ortho-metalation followed by reaction with methyl iodide | Increased lipophilicity |

| 5-position | Nitro (NO2) | Nitration under harsh acidic conditions | Electron-withdrawing effect, potential precursor for an amino group |

Fusion with Other Heteroaromatic Systems (e.g., pyrimidine (B1678525), pyrazole (B372694), triazine derivatives)

Fusing the pyridine ring with other heteroaromatic systems can lead to novel scaffolds with significantly altered biological activities. This approach expands the chemical space and can introduce new interaction points with biological targets.

Pyrimidine Derivatives: The fusion of a pyrimidine ring to the pyridine core can be achieved through various synthetic routes. For example, pyridopyrimidines can be synthesized from aminopyridines. nih.gov Starting with a suitably functionalized this compound derivative, such as an amino-substituted analog, cyclization with appropriate reagents could yield pyridopyrimidine structures. New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized, demonstrating the feasibility of linking pyrimidine and pyridine rings. mdpi.com

Pyrazole Derivatives: Pyrazolopyridines are another important class of fused heterocycles. The synthesis of pyrazolo[3,4-b]pyridines can be accomplished by reacting 5-aminopyrazoles with α,β-unsaturated ketones. mdpi.com A strategy for derivatizing this compound could involve the synthesis of a pyridine derivative that can then be converted to a fused pyrazole ring. nih.gov

Triazine Derivatives: Triazine-fused pyridines are also accessible synthetic targets. The reaction of 3-(pyridin-2-yl)-1,2,4-triazine derivatives has been explored for the synthesis of new iridium(III) complexes, indicating the chemical tractability of such systems. bohrium.com

| Fused Heteroaromatic System | General Synthetic Strategy | Key Intermediates |

|---|---|---|

| Pyrimidine | Condensation of an aminopyridine derivative with a 1,3-dicarbonyl compound. | Amino-substituted this compound. |

| Pyrazole | Reaction of a hydrazine (B178648) with a suitably functionalized pyridine dicarbonyl derivative. | Hydrazone of a pyridine-based ketone. |

| Triazine | Cyclization of a pyridyl-substituted amidine with a suitable reagent. | Pyridyl-amidine derivative. |

Structural Variations on the Heptane (B126788) Backbone

Modifications to the heptane chain can influence the molecule's interaction with hydrophobic pockets of target proteins and affect its pharmacokinetic properties.

Homologation and Chain Branching Modifications

Homologation: The length of the alkyl chain can be systematically varied. Homologation, the process of extending a carbon chain, can be achieved through various synthetic methods. For example, starting from a precursor aldehyde or ketone, a Wittig reaction followed by hydrogenation can add one or more carbon atoms to the chain.

Chain Branching: Introducing branching on the heptane backbone can increase steric bulk and influence conformational preferences. The synthesis of α-branched secondary alkylamines can be achieved via a visible-light-mediated multicomponent coupling reaction of primary amines, aldehydes, and alkyl iodides. researchgate.net This methodology could be adapted to synthesize analogs of this compound with branched alkyl chains.

| Modification | Example Structure | Synthetic Approach |

|---|---|---|

| Homologation (Octyl) | N-(pyridin-3-ylmethyl)octan-4-amine | Reductive amination of pyridin-3-ylmethanamine with octan-4-one. |

| Chain Branching (iso-propyl at C-5) | N-((pyridin-3-yl)methyl)-5-methylhexan-3-amine | Reductive amination of pyridin-3-ylmethanamine with 5-methylhexan-3-one. |

Incorporation of Carbocyclic and Heterocyclic Rings (e.g., bicyclo[2.2.1]heptane fragments)

Incorporating rigid ring systems into the aliphatic chain can restrict conformational flexibility, which can lead to higher affinity and selectivity for biological targets. The bicyclo[2.2.1]heptane (norbornane) system is a popular choice for this purpose due to its well-defined and rigid structure.

The synthesis of N-alkyl-3-indolylbicyclo[2.2.1]heptane-2-amines has been reported, demonstrating the feasibility of attaching a bicyclic system to an amine. nih.gov Novel N-substituted bicyclo-heptan-2-amines have also been synthesized and evaluated for their pharmacological activity. nih.gov These synthetic strategies could be applied to incorporate a bicyclo[2.2.1]heptane fragment into the structure of this compound, for example, by replacing the heptan-4-yl group with a bicyclo[2.2.1]heptan-2-yl group.

Diversification at the Amine Nitrogen

The secondary amine in this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups.

Acylation: The amine can be readily acylated with acyl chlorides or anhydrides in the presence of a base like pyridine to form amides. quimicaorganica.orgyoutube.com This introduces a carbonyl group, which can act as a hydrogen bond acceptor.

Alkylation: N-alkylation of the secondary amine can lead to tertiary amines. However, direct alkylation of secondary amines can sometimes be challenging due to over-alkylation. chemrxiv.org More controlled methods, such as reductive amination with an aldehyde or ketone, are often preferred. The N-alkylation of 2-pyridyl amine with arylmethyl alcohols has been achieved using ruthenium(II) complexes. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. nih.gov The sulfonamide group can act as a hydrogen bond donor and acceptor and can significantly alter the acidity and solubility of the parent compound.

| Derivatization | Reagent | Product Functional Group | Potential Impact |

|---|---|---|---|

| Acylation | Acetyl chloride | Amide | Introduction of a hydrogen bond acceptor, potential for altered metabolic stability. |

| Alkylation | Methyl iodide | Tertiary amine | Increased basicity and lipophilicity, loss of hydrogen bond donor capability. |

| Sulfonylation | Tosyl chloride | Sulfonamide | Introduction of a strongly acidic N-H proton (if applicable), potential for strong hydrogen bonding interactions. |

Synthesis of Secondary and Tertiary Amine Analogs

The secondary amine in this compound serves as a key functional group for the synthesis of more complex secondary and tertiary amine analogs. Standard organic synthesis methods can be employed to introduce a variety of substituents, thereby modulating the steric and electronic properties of the molecule.

One of the most direct methods for synthesizing tertiary amine analogs is the N-alkylation of the parent secondary amine. researchgate.netgoogle.com This reaction typically involves treating this compound with an alkyl halide (such as an alkyl iodide) in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). researchgate.net The base is crucial for neutralizing the hydrogen halide formed during the reaction, which prevents the formation of an ammonium (B1175870) salt with the starting material. researchgate.net This method is highly versatile and allows for the introduction of various alkyl groups. For instance, reacting the parent compound with methyl iodide would yield the N-methyl tertiary amine analog, while reaction with benzyl (B1604629) bromide would introduce a benzyl group.

Reductive amination is another powerful technique for generating both secondary and tertiary amine analogs. youtube.com To create tertiary amines, the parent secondary amine can be reacted with a ketone or an aldehyde to form an enamine intermediate. youtube.com Subsequent reduction of this enamine, often with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄), yields the corresponding tertiary amine. youtube.com This two-step, one-pot process is a cornerstone of amine synthesis.

The table below illustrates potential tertiary amine analogs that could be synthesized from this compound using these established methods.

| Analog Name | Starting Materials | Synthetic Method | Potential R-Group |

| N-methyl-N-(pyridin-3-ylmethyl)heptan-4-amine | This compound, Methyl iodide | N-Alkylation | -CH₃ |

| N-ethyl-N-(pyridin-3-ylmethyl)heptan-4-amine | This compound, Ethyl bromide | N-Alkylation | -CH₂CH₃ |

| N-benzyl-N-(pyridin-3-ylmethyl)heptan-4-amine | This compound, Benzyl bromide | N-Alkylation | -CH₂Ph |

| N-(2-hydroxyethyl)-N-(pyridin-3-ylmethyl)heptan-4-amine | This compound, 2-Bromoethanol | N-Alkylation | -CH₂CH₂OH |

| N-propyl-N-(pyridin-3-ylmethyl)heptan-4-amine | This compound, Propanal, NaBH₄ | Reductive Amination | -CH₂CH₂CH₃ |

Amide and Urea (B33335) Linkage Formation with the Amine Group

The nucleophilic nature of the secondary amine in this compound makes it an excellent candidate for reactions that form robust amide and urea linkages. These derivatives are of significant interest as the amide and urea motifs are prevalent in biologically active molecules, offering different hydrogen bonding patterns compared to the parent amine.

Amide analogs are typically synthesized by reacting the secondary amine with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like triethylamine (B128534) or pyridine to scavenge the acidic byproduct. youtube.com For example, the reaction of this compound with acetyl chloride would yield the corresponding N-acetamide derivative. This reaction replaces the amine hydrogen with an acetyl group, converting the basic amine into a neutral amide.

The formation of urea derivatives involves the reaction of the secondary amine with an isocyanate. nih.gov This addition reaction is generally high-yielding and proceeds without the need for a catalyst. The nitrogen of the secondary amine attacks the electrophilic carbon of the isocyanate, resulting in a stable urea linkage. By selecting different isocyanates, a diverse library of N,N'-disubstituted urea analogs can be generated. For instance, reacting the parent amine with phenyl isocyanate would produce a terminal phenylurea group. A safer, alternative method for synthesizing ureas involves the use of N,N'-carbonyldiimidazole (CDI) as a phosgene (B1210022) equivalent. The amine first reacts with CDI to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to form the final urea product. nih.gov

The following table details representative amide and urea derivatives that can be synthesized from this compound.

| Derivative Type | Derivative Name | Reagents | Linkage Formed |

| Amide | N-(heptan-4-yl)-N-(pyridin-3-ylmethyl)acetamide | This compound, Acetyl Chloride | Amide |

| Amide | N-(heptan-4-yl)-N-(pyridin-3-ylmethyl)benzamide | This compound, Benzoyl Chloride | Amide |

| Amide | 4-Chloro-N-(heptan-4-yl)-N-(pyridin-3-ylmethyl)benzamide | This compound, 4-Chlorobenzoyl Chloride | Amide |

| Urea | 1-(heptan-4-yl)-1-(pyridin-3-ylmethyl)-3-phenylurea | This compound, Phenyl Isocyanate | Urea |

| Urea | 1-(3-chlorophenyl)-3-(heptan-4-yl)-3-(pyridin-3-ylmethyl)urea | This compound, 3-Chlorophenyl Isocyanate | Urea |

Ligand Chemistry and Coordination Studies of N Pyridin 3 Ylmethyl Heptan 4 Amine

Pyridyl and Alkylamine Nitrogens as Coordination Sites

The presence of two distinct nitrogen atoms, one on the pyridine (B92270) ring and one in the alkylamine chain, allows for multiple modes of coordination. The lone pair of electrons on the pyridine nitrogen resides in an sp²-hybridized orbital in the plane of the ring, making it available for coordination. stackexchange.com Similarly, the secondary amine nitrogen possesses a lone pair in an sp³-hybridized orbital. The flexibility of the methylene (B1212753) bridge between the pyridine ring and the amine group plays a crucial role in determining the chelation capability of the ligand.

Monodentate Coordination Modes

In a monodentate coordination mode, only one of the two potential donor nitrogen atoms binds to a metal center. Pyridine itself is a classic example of a monodentate ligand, coordinating to metal ions through its nitrogen atom. stackexchange.comjscimedcentral.com In the case of N-(pyridin-3-ylmethyl)heptan-4-amine, monodentate coordination could occur through either the pyridyl nitrogen or the alkylamine nitrogen. The preference for one over the other would depend on factors such as the hard-soft acid-base (HSAB) principle, steric hindrance, and the solvent system used. For instance, a hard metal ion might preferentially bind to the harder amine nitrogen, while a borderline metal ion might favor the pyridine nitrogen.

Bidentate and Polydentate Ligand Systems

Ligands that can form more than one bond with a central metal atom are termed bidentate or polydentate. unacademy.comuomustansiriyah.edu.iq The structure of this compound, with its two nitrogen atoms separated by a flexible linker, strongly suggests the potential for acting as a bidentate ligand, forming a stable chelate ring with a metal ion. This N,N'-bidentate coordination is a common feature of pyridyl-alkylamine ligands. nih.gov The formation of a six-membered chelate ring is anticipated, which is generally a stable conformation. In such a system, both the pyridyl and the alkylamine nitrogens would coordinate to the same metal center. The bite angle, which is the angle between the two donor atoms and the metal center, is a critical factor in determining the geometry of the resulting complex. nih.gov

Coordination with Transition Metals

The versatile electronic properties and structural flexibility of pyridyl-alkylamine ligands make them suitable for coordinating with a wide range of transition metals.

Synthesis and Characterization of Metal Complexes (e.g., with Zinc(II), Nickel(II), Cobalt(II), Iron(II), Mercury(II), Cadmium(II) centers)

The synthesis of transition metal complexes with pyridyl-alkylamine ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. nih.gov For this compound, complexes with divalent transition metals such as Zn(II), Ni(II), Co(II), Fe(II), Hg(II), and Cd(II) can be anticipated. The general synthetic route would involve the reaction of the ligand with metal halides, acetates, or perchlorates in solvents like ethanol (B145695) or methanol.

Table 1: Representative Coordination Geometries of Divalent Metal Complexes with Bidentate Pyridyl-Alkylamine Ligands

| Metal Ion | Typical Coordination Number | Common Geometries |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral |

| Nickel(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |

| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral |

| Iron(II) | 4, 6 | Tetrahedral, Octahedral |

| Mercury(II) | 2, 4 | Linear, Tetrahedral |

| Cadmium(II) | 4, 6 | Tetrahedral, Octahedral |

This table is illustrative and based on common coordination geometries observed for similar ligands.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., IR, EPR, Magnetic Moments)

Spectroscopic techniques provide valuable insights into the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: The coordination of the pyridyl and alkylamine groups to a metal center is expected to cause shifts in the vibrational frequencies of their respective bonds. For instance, the C=N stretching vibration of the pyridine ring and the N-H stretching and bending vibrations of the alkylamine group would likely shift to different wavenumbers upon complexation. These shifts can confirm the involvement of both nitrogen atoms in coordination.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions such as Cu(II), Mn(II), Co(II), and some Fe(II) and Ni(II) species, EPR spectroscopy can provide information about the electronic environment of the metal center, its oxidation state, and the symmetry of the coordination sphere.

Magnetic Moments: The measurement of magnetic susceptibility at different temperatures allows for the determination of the effective magnetic moment of a complex. This can help in determining the spin state of the metal ion and can provide evidence for magnetic interactions in polynuclear complexes. For example, a high-spin octahedral Ni(II) complex would be expected to have a magnetic moment of around 2.8 to 3.5 Bohr magnetons.

Table 2: Expected Spectroscopic Data for a Hypothetical [M(this compound)₂Cl₂] Complex

| Metal (M) | Expected Geometry | Expected Magnetic Moment (µeff, B.M.) | Key IR Shifts (cm⁻¹) |

| Ni(II) | Octahedral | ~2.8 - 3.5 | ν(C=N) and ν(N-H) shift |

| Co(II) | Octahedral | ~4.3 - 5.2 | ν(C=N) and ν(N-H) shift |

| Zn(II) | Tetrahedral | Diamagnetic | ν(C=N) and ν(N-H) shift |

| Cd(II) | Tetrahedral | Diamagnetic | ν(C=N) and ν(N-H) shift |

This table presents hypothetical data based on typical values for analogous complexes.

Mechanistic Investigations of Reactions Involving N Pyridin 3 Ylmethyl Heptan 4 Amine

Elucidation of Reaction Pathways for Synthetic Transformations

Synthetic transformations involving N-(pyridin-3-ylmethyl)heptan-4-amine can proceed through various pathways, largely dictated by the nature of the reactants and the reaction conditions. The elucidation of these pathways often relies on a combination of experimental evidence and computational modeling.

N-alkylation of the secondary amine in this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom acts as the nucleophile, attacking an electrophilic carbon atom of an alkylating agent, such as an alkyl halide. The reaction is concerted, meaning the formation of the new C-N bond and the cleavage of the C-X (where X is a leaving group) bond occur simultaneously through a single transition state. wikipedia.orgbyjus.com

The transition state for the SN2 reaction involving this compound is characterized by a pentacoordinate carbon center, where both the incoming nucleophile (the amine) and the departing leaving group are partially bonded. libretexts.org The geometry of this transition state is trigonal bipyramidal. youtube.com

A significant factor influencing the rate and feasibility of this reaction is steric hindrance. The heptan-4-yl group is a bulky substituent on the nitrogen atom, which can sterically hinder the approach of the nucleophile to the electrophile. libretexts.org This steric bulk raises the energy of the transition state, potentially slowing down the reaction rate compared to less hindered secondary amines. masterorganicchemistry.com

Table 1: Factors Influencing the Transition State of N-Alkylation of this compound

| Factor | Description | Expected Impact on Reaction Rate |

| Steric Hindrance | The bulky heptan-4-yl and pyridin-3-ylmethyl groups impede the approach of the amine to the electrophile. | Decreases the rate of reaction. |

| Nucleophilicity of the Amine | The electron-donating nature of the alkyl groups enhances the nucleophilicity of the nitrogen atom. | Increases the rate of reaction. |

| Nature of the Leaving Group | A better leaving group (e.g., I⁻ > Br⁻ > Cl⁻) will lower the energy of the transition state. | Increases the rate of reaction. |

| Solvent | Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. youtube.com | Can significantly influence the rate. |

This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides or pseudohalides. numberanalytics.comwikipedia.org The generally accepted catalytic cycle for this reaction involves three main steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle. nih.govlibretexts.org

Amine Coordination and Deprotonation: The secondary amine, this compound, coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium amido complex.

Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. youtube.com

The pyridine (B92270) moiety of this compound can play a crucial role in this catalytic cycle. It can act as a ligand, coordinating to the palladium center and influencing its electronic properties and stability. nih.govnih.gov This coordination can affect the rates of the individual steps in the catalytic cycle. However, the pyridine nitrogen can also compete with the secondary amine for coordination to the palladium, potentially inhibiting the reaction. rsc.orgrsc.org The steric hindrance provided by the heptan-4-yl group can also influence the rate of reductive elimination. numberanalytics.com

Role of the Amine Functionality in Chemical Reactivity

The secondary amine functionality is central to the chemical reactivity of this compound, defining its basicity and nucleophilicity.

The basicity of an amine is a measure of its ability to accept a proton and is quantified by the pKa of its conjugate acid (pKaH). The lone pair of electrons on the nitrogen atom is responsible for both its basicity and nucleophilicity. libretexts.orglibretexts.org For this compound, two nitrogen atoms can be protonated: the secondary amine and the pyridine nitrogen.

The secondary amine is expected to be the more basic of the two. Aliphatic amines are generally more basic than pyridine. The pKaH of piperidine, a cyclic secondary amine, is around 11, while the pKaH of pyridine is about 5.2. masterorganicchemistry.commasterorganicchemistry.com The electron-donating alkyl groups (heptan-4-yl and the methylene (B1212753) of the pyridylmethyl group) on the secondary amine in this compound increase the electron density on the nitrogen, making it more basic than a simple secondary amine. libretexts.org

Nucleophilicity, the ability to donate an electron pair to an electrophile, generally trends with basicity. However, nucleophilicity is more sensitive to steric hindrance. masterorganicchemistry.com While the secondary amine in this compound is electronically a good nucleophile, its reactivity will be tempered by the steric bulk of its substituents.

Table 2: Estimated Basicity of Nitrogen Sites in this compound and Related Compounds

| Compound | Nitrogen Site | Estimated pKa of Conjugate Acid (pKaH) | Rationale |

| This compound | Secondary Amine | ~10-11 | Alkyl groups are electron-donating, increasing basicity. libretexts.org |

| This compound | Pyridine Nitrogen | ~5.2 | The lone pair is in an sp² hybrid orbital, which has more s-character and is less basic than an sp³ hybridized amine. masterorganicchemistry.com |

| Piperidine | Secondary Amine | 11.1 | A representative cyclic secondary amine. masterorganicchemistry.com |

| Diethylamine | Secondary Amine | 10.9 | A representative acyclic secondary amine. |

| Pyridine | Pyridine Nitrogen | 5.2 | A reference for the pyridine moiety. masterorganicchemistry.com |

The presence of two basic centers in this compound leads to a protonation equilibrium. In an acidic medium, the more basic secondary amine will be protonated first. The resulting ammonium (B1175870) salt will be significantly less nucleophilic and will not readily participate in reactions such as N-alkylation or cross-coupling.

The protonation of the pyridine nitrogen will occur under more strongly acidic conditions. The protonation state of the molecule can have a profound impact on reaction outcomes. For instance, in a catalytic reaction, selective protonation could be used to protect one of the nitrogen atoms while the other reacts.

Intermolecular and Intramolecular Interactions Governing Reactivity and Selectivity

Non-covalent interactions can play a significant role in the reactivity and selectivity of reactions involving this compound.

Intermolecular Interactions:

Hydrogen Bonding: The secondary amine can act as a hydrogen bond donor, while both the secondary amine and the pyridine nitrogen can act as hydrogen bond acceptors. nih.gov These interactions can influence the solvation of the molecule and its aggregation state in solution, thereby affecting its reactivity.

π-π Stacking: The pyridine ring can participate in π-π stacking interactions with other aromatic rings, which could be relevant in the context of catalyst-substrate or substrate-substrate interactions. researchgate.net

Intramolecular Interactions:

Intramolecular Hydrogen Bonding: It is conceivable that an intramolecular hydrogen bond could form between the N-H of the secondary amine and the pyridine nitrogen. However, this would require the formation of a six-membered ring, which is sterically feasible. Such an interaction would influence the conformation of the molecule and the availability of the lone pairs on both nitrogen atoms for reaction. rsc.org

Chelation: In the context of metal-catalyzed reactions, this compound could act as a bidentate ligand, with both the secondary amine and the pyridine nitrogen coordinating to the metal center. This chelation effect can stabilize the metal complex and influence the regioselectivity and stereoselectivity of the reaction. nih.govmdpi.com

These non-covalent interactions can stabilize transition states, direct the approach of reactants, and ultimately control the outcome of a chemical transformation.

Advanced Analytical Characterization Techniques for N Pyridin 3 Ylmethyl Heptan 4 Amine and Its Analogs

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-(pyridin-3-ylmethyl)heptan-4-amine. Each method provides unique insights into the compound's atomic composition and connectivity.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its secondary amine, aromatic pyridine (B92270) ring, and aliphatic alkyl chain components.

Key expected vibrational frequencies include:

N-H Stretch: A single, weak to medium absorption band between 3300 and 3350 cm⁻¹ is characteristic of a secondary amine N-H bond. orgchemboulder.comopenstax.orgspectroscopyonline.com

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the pyridine ring.

Aliphatic C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the heptyl group.

C=C and C=N Ring Stretching: Vibrations associated with the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration for the C-N bonds of the aliphatic amine is expected in the 1020-1250 cm⁻¹ range. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3350 | Weak-Medium |

| Pyridine Ring | Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Alkyl Chain | Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

| Amine/Alkyl | C-N Stretch | 1020 - 1250 | Medium |

| Secondary Amine | N-H Wag | 700 - 750 | Broad, Strong |

Mass Spectrometry (MS): LC-MS, HRMS for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

LC-MS and HRMS Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. For this compound, electrospray ionization (ESI) is a common ionization technique that would generate a protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can measure the m/z of this ion with very high accuracy, allowing for the determination of the compound's elemental formula and confirmation of its molecular weight (Monoisotopic Mass of C₁₃H₂₂N₂ = 206.1783 g/mol ).

Fragmentation Analysis Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. For aliphatic amines, the most common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.comlibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation.

For this compound, two primary α-cleavage pathways are possible:

Cleavage of the bond between the methine carbon and the butyl group, resulting in the loss of a butyl radical (C₄H₉•) and the formation of an ion at m/z 149.

Cleavage of the bond between the methine carbon and the propyl group, leading to the loss of a propyl radical (C₃H₇•) and the formation of an ion at m/z 163.

Another significant fragmentation pathway involves the cleavage of the benzylic C-N bond, which can lead to the formation of a pyridin-3-ylmethyl cation or a tropylium-like ion at m/z 92, a common feature in the mass spectra of benzyl (B1604629) amines. nih.gov

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 207.1861 | [C₁₃H₂₃N₂]⁺ | Molecular Ion [M+H]⁺ |

| 163 | [C₁₀H₁₅N₂]⁺ | α-cleavage (loss of propyl radical) |

| 149 | [C₉H₁₃N₂]⁺ | α-cleavage (loss of butyl radical) |

| 92 | [C₆H₆N]⁺ | Benzylic cleavage (pyridin-3-ylmethyl fragment) |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction impurities and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis and purification of compounds in the pharmaceutical industry. For a basic compound like this compound, reversed-phase HPLC is the method of choice.

A typical HPLC method would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Due to the basic nature of the amine, peak tailing can be an issue. To mitigate this, a small amount of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to protonate the amine and residual silanol (B1196071) groups on the stationary phase, resulting in improved peak shape. sielc.comnih.gov Detection is commonly performed using a UV detector, set to a wavelength where the pyridine ring absorbs (around 254-265 nm), or a mass spectrometer for greater sensitivity and specificity.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 30 °C |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in significant improvements in performance. mdpi.comresearchgate.net

The main advantages of UPLC over HPLC include:

Increased Resolution: Sharper and narrower peaks allow for better separation of closely eluting impurities.

Higher Speed: Analysis times can be reduced by a factor of up to ten without sacrificing separation quality. nih.gov

Greater Sensitivity: The sharper peaks lead to a higher signal-to-noise ratio, improving detection limits.

The fundamental principles of separation in UPLC are identical to those in HPLC, and methods can often be directly transferred between the two platforms with appropriate adjustments for flow rate and gradient times. nih.gov For this compound, converting an HPLC method to UPLC would allow for much faster purity checks and in-process controls during synthesis.

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm (e.g., 1.7 µm) |

| Column Dimensions | 4.6 x 150 mm | 2.1 x 50 mm |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Run Time | 15 - 30 min | 1 - 3 min |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable tool in modern chemistry for revealing the detailed atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be constructed, from which the positions of individual atoms can be inferred. This technique provides unparalleled detail regarding bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

While specific single-crystal X-ray diffraction data for this compound is not publicly available in crystallographic databases, the methodology remains the gold standard for determining its absolute configuration and preferred conformation in the solid state. For a chiral molecule such as this compound, which contains a stereocenter at the 4-position of the heptan-4-amine moiety, single-crystal XRD is uniquely capable of determining the absolute configuration (R or S) of this center, provided a heavy atom is present in the structure or through the use of anomalous dispersion.

The conformation of the molecule, describing the spatial arrangement of its atoms, is also definitively established. This includes the torsion angles defining the orientation of the pyridin-3-ylmethyl group relative to the heptan-4-amine backbone and the conformation of the flexible heptyl chain. Hypothetical crystallographic data for a related analog, for the purpose of illustrating the output of such an analysis, is presented in Table 1.

Table 1: Hypothetical Crystallographic Data for a Representative Analog

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

Analysis of Hydrogen Bonding and Crystal Packing Phenomena

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces, with hydrogen bonding often playing a dominant role. In the case of this compound, the secondary amine (N-H) group is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring and the secondary amine nitrogen can both act as hydrogen bond acceptors.

A detailed analysis of the crystal structure would reveal the specific hydrogen bonding network. This network dictates many of the material's bulk properties, including melting point, solubility, and stability. For instance, molecules could be linked into chains, sheets, or more complex three-dimensional arrays through N-H···N interactions. The geometry of these hydrogen bonds (donor-acceptor distance and angle) provides quantitative information about their strength.

In the absence of experimental data for the title compound, a summary of potential hydrogen bond interactions is provided in Table 2.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| N-H (amine) | N (pyridine) | Intermolecular |

Theoretical and Computational Investigations of N Pyridin 3 Ylmethyl Heptan 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure and properties of molecules. These methods, particularly Density Functional Theory (DFT), provide valuable insights into the behavior and reactivity of chemical compounds.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For N-(pyridin-3-ylmethyl)heptan-4-amine, DFT calculations would be employed to determine its optimized molecular geometry, bond lengths, and bond angles. These calculations would also yield important energetic properties such as the total energy, enthalpy of formation, and Gibbs free energy. Such data is crucial for understanding the stability and potential reaction pathways of the molecule.

A typical output of such a study would be a table of optimized geometric parameters and calculated energies.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Units |

|---|---|---|

| Total Energy | Value | Hartrees |

| Enthalpy of Formation | Value | kcal/mol |

| Gibbs Free Energy | Value | kcal/mol |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. researchgate.net

For this compound, a HOMO-LUMO analysis would provide insights into its potential reactivity and the sites most susceptible to electrophilic or nucleophilic attack. The spatial distribution of these orbitals would also be visualized to understand the reactive regions of the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intermolecular interactions within a molecule. acadpubl.eu It provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the strength of hyperconjugative and intramolecular interactions. This analysis would be particularly useful for understanding the nature of the interactions between the pyridine (B92270) ring and the heptan-4-amine moiety in this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.

Mapping of Conformational Energy Landscapes

Conformational analysis involves systematically exploring the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By calculating the energy of each conformation, a potential energy surface or conformational energy landscape can be generated. This map reveals the most stable conformations (local and global minima) and the energy barriers between them. For this compound, this analysis would identify the preferred three-dimensional structures of the molecule.

Assessment of Intramolecular Interactions (e.g., hydrogen bonding, steric effects)

The stability of different conformations is determined by a balance of various intramolecular interactions. These include attractive forces like hydrogen bonds and dipole-dipole interactions, as well as repulsive forces such as steric hindrance. A detailed computational analysis would identify and quantify these interactions in the different conformers of this compound, providing a deeper understanding of its structural preferences. For instance, the possibility of intramolecular hydrogen bonding between the amine hydrogen and the pyridine nitrogen could be investigated.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Theoretical spectroscopy, a branch of computational chemistry, allows for the prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the electronic and vibrational characteristics of a molecule.

Density Functional Theory (DFT) is a prominent quantum mechanical method used for these predictions. By calculating the optimized geometry and electronic properties of this compound, its spectroscopic parameters can be estimated.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Computational models can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors of each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a predicted spectrum. Discrepancies between predicted and experimental data can offer insights into solvent effects, conformational dynamics, and intramolecular interactions.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 8.50 | 149.0 |

| 2 | 7.70 | 135.5 |

| 3 | 7.30 | 123.8 |

| 4 | 8.60 | 150.2 |

| 5 | 3.80 | 52.5 |

| 6 | 2.60 | 58.0 |

| 7 | 1.40 | 35.0 |

| 8 | 1.30 | 29.5 |

| 9 | 0.90 | 14.1 |

| 10 | 1.40 | 35.0 |

| 11 | 1.30 | 29.5 |

| 12 | 0.90 | 14.1 |

Note: The atom numbering is illustrative. The predicted values are hypothetical and would require actual computational studies for validation.

Predicted Infrared (IR) Spectroscopy Frequencies:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. These frequencies correspond to the absorption peaks in an experimental IR spectrum and are associated with specific bond stretches, bends, and other molecular vibrations. Comparing the computed and experimental spectra can aid in the assignment of vibrational modes and confirm the presence of specific functional groups.

Interactive Data Table: Predicted IR Frequencies (cm⁻¹) and Vibrational Assignments for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 | N-H Stretch | Secondary Amine |

| 3050 | C-H Stretch (Aromatic) | Pyridine Ring |

| 2955 | C-H Stretch (Aliphatic) | Heptyl Chain |

| 2925 | C-H Stretch (Aliphatic) | Heptyl Chain |

| 2855 | C-H Stretch (Aliphatic) | Heptyl Chain |

| 1600 | C=C Stretch | Pyridine Ring |

| 1580 | C=N Stretch | Pyridine Ring |

| 1475 | CH₂ Bend | Heptyl Chain |

| 1100 | C-N Stretch | Amine |

Note: These are representative frequencies and would need to be calculated using methods like DFT for accurate prediction.

Computational Studies on Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools to investigate the chemical reactivity and selectivity of molecules. By analyzing the electronic structure, potential energy surfaces, and molecular orbitals, predictions can be made about how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule can predict sites of electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the secondary amine nitrogen would likely feature prominently in the HOMO, suggesting they are primary sites for electrophilic attack. The pyridine ring, being electron-deficient, would be the main locus of the LUMO, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps:

MEP maps provide a visual representation of the charge distribution within a molecule. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the pyridine nitrogen and the amine nitrogen, and positive potential around the hydrogen atoms of the amine group and the pyridine ring.

Reactivity Indices:

From conceptual DFT, various reactivity indices such as chemical potential, hardness, softness, and the Fukui function can be calculated. These indices provide quantitative measures of a molecule's reactivity and can be used to predict the most likely sites for various types of chemical reactions. For instance, the Fukui function can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Interactive Data Table: Hypothetical Reactivity Indices for this compound

| Parameter | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical stability |

| Chemical Hardness | 2.85 | Resistance to change in electron configuration |

| Electronegativity | 3.65 | Electron-attracting power |

Note: These values are for illustrative purposes and would require specific DFT calculations.

Future Research Directions and Emerging Areas of Inquiry

Development of Novel and Sustainable Synthetic Routes

The synthesis of amines and pyridine (B92270) derivatives is a cornerstone of organic chemistry, yet traditional methods often rely on harsh reagents and generate significant waste. Future research should prioritize the development of green and sustainable synthetic pathways to N-(pyridin-3-ylmethyl)heptan-4-amine. Modern synthetic strategies, such as those employing earth-abundant metal catalysts and atom-economical principles, are particularly promising. researchgate.netresearchgate.netnih.gov

One potential sustainable approach is the direct reductive amination of heptan-4-one with 3-(aminomethyl)pyridine (B1677787) or, conversely, the reaction of heptan-4-amine with pyridine-3-carbaldehyde. google.com Future work could focus on replacing classical reducing agents with catalytic hydrogenation over heterogeneous catalysts like copper or cobalt, which are more environmentally benign than noble metals. researchgate.netresearchgate.net

Another advanced strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.org This process allows for the N-alkylation of an amine with an alcohol, producing only water as a byproduct. A potential route could involve the reaction of heptan-4-ol with 3-(aminomethyl)pyridine, catalyzed by iridium or ruthenium complexes, which represents a highly atom-efficient pathway. rsc.orgresearchgate.net The exploration of microwave-assisted and multicomponent reactions could also lead to more efficient and environmentally friendly syntheses. nih.govresearchgate.net

| Synthetic Strategy | Reactants | Potential Catalyst | Key Advantages | Research Goal |

|---|---|---|---|---|

| Direct Reductive Amination | Heptan-4-one + 3-(Aminomethyl)pyridine | Heterogeneous Cu or Co on a solid support | Avoids stoichiometric reductants; uses non-precious metals. researchgate.netresearchgate.net | Optimize catalyst for high selectivity and yield under mild conditions. |

| "Borrowing Hydrogen" Alkylation | Heptan-4-ol + 3-(Aminomethyl)pyridine | Ru or Ir complexes | High atom economy; water is the only byproduct. rsc.org | Develop a recyclable catalyst system for this transformation. |

| Coupling via C-N Activation | Primary amine (e.g., from heptan-4-ol) converted to pyridinium (B92312) salt + Pyridine boronic acid | Nickel catalyst | Harnesses amines as electrophiles, offering novel synthetic disconnections. nih.gov | Explore the scope and functional group tolerance of this novel coupling. |

Exploration of Undiscovered Chemical Transformations and Reactivity Profiles

The reactivity of this compound is dictated by its two primary functional groups: the secondary amine and the pyridine ring. A systematic exploration of its chemical behavior is essential for its future application.

The secondary amine's lone pair of electrons makes it nucleophilic and basic. msu.edu It is expected to undergo standard amine reactions such as acylation, sulfonylation, and further alkylation. However, uncontrolled alkylation of secondary amines can lead to overalkylation, forming tertiary amines and quaternary ammonium (B1175870) salts. libretexts.org A key research challenge is to develop selective mono-functionalization methods. acs.org

The pyridine ring contains a Lewis basic nitrogen atom that can be protonated, alkylated, or coordinated to metal centers. msu.edu The carbon atoms of the pyridine ring are generally electron-deficient and can be susceptible to nucleophilic attack, particularly after activation (e.g., N-oxidation). Modern C-H functionalization techniques could also be applied to selectively introduce new substituents onto the pyridine ring, offering a powerful tool for late-stage modification without pre-functionalization. nih.gov

| Reactive Site | Potential Transformation | Product Class | Future Research Objective |

|---|---|---|---|

| Secondary Amine (N-H) | Acylation, Sulfonylation | Amides, Sulfonamides | Synthesize a library of derivatives for biological screening. |

| Secondary Amine (Lone Pair) | Alkylation, Arylation | Tertiary Amines | Develop selective mono-alkylation protocols to avoid over-reaction. acs.org |

| Pyridine Nitrogen | Protonation, N-Oxidation, Metal Coordination | Pyridinium Salts, N-Oxides, Metal Complexes | Investigate coordination chemistry and catalytic applications of metal complexes. |

| Pyridine Ring (C-H bonds) | C-H Activation/Functionalization | Substituted Pyridines | Apply modern catalytic methods for regioselective late-stage functionalization. nih.gov |

Integration into Advanced Materials Science Applications (e.g., catalyst design, functional polymers)

The unique combination of a chelating amine and a coordinating pyridine moiety makes this compound an attractive building block for advanced materials.

Catalyst Design: The pyridine nitrogen and the secondary amine nitrogen can act as a bidentate ligand, chelating to transition metals to form stable complexes. These metal complexes could be investigated as catalysts for a variety of organic transformations. Furthermore, the entire molecule can be immobilized on a polymer support, leveraging the pyridine group as an anchor for catalytically active metals like palladium, which could be used in C-H activation or cross-coupling reactions. researcher.lifeacs.org

Functional Polymers: The amine group provides a handle for incorporating the molecule into polymer chains. For instance, it could be reacted with di-epoxides or di-acyl chlorides to form functional polymers. Polymers functionalized with pyridine units have shown promise in applications such as CO2 capture and as solid supports for nanocatalysts. rsc.orgrsc.org The presence of the heptyl group could also impart specific solubility or thermal properties to the resulting materials. Research into pyridine-containing polymers has also highlighted their potential for antimicrobial and fluorescent applications. mdpi.com

Metal-Organic Frameworks (MOFs): The rigid pyridine ring is a common component in linkers used to construct MOFs. While the flexible heptyl-amine chain is less typical, it could lead to the formation of novel, flexible, or responsive MOF structures with unique guest-adsorption properties.

| Application Area | Key Molecular Feature | Potential Material Property | Emerging Area of Inquiry |

|---|---|---|---|

| Homogeneous Catalysis | N,N'-Bidentate Chelation Site | Catalytic Activity (e.g., for oxidation, reduction) | Synthesis and screening of various transition metal complexes. |

| Heterogeneous Catalysis | Pyridine as Ligand Support | Recyclable Palladium Catalyst for Cross-Coupling. researcher.life | Grafting the molecule onto polymer or silica (B1680970) supports. |

| Functional Polymers | Reactive Amine Group | CO2 Adsorption, Fluorescence, Antimicrobial Activity. rsc.orgmdpi.com | Polymerization studies and characterization of material properties. |

| Metal-Organic Frameworks | Pyridine as a Coordinating Linker | Porosity, Gas Storage, Separation | Design and synthesis of novel MOFs incorporating this flexible linker. |

Design and Synthesis of Complex Molecular Architectures Bearing the this compound Motif

Beyond materials science, this compound can serve as a versatile scaffold for constructing more complex molecules with potential applications in medicinal chemistry and chemical biology. Amines are fundamental building blocks in countless pharmaceuticals and bioactive natural products. purkh.comnumberanalytics.com

The distinct reactivity of the two nitrogen-containing functional groups allows for orthogonal chemical modifications. For example, the secondary amine could first be protected or functionalized, followed by a separate transformation on the pyridine ring. This stepwise approach enables the precise assembly of complex target molecules. The heptyl group provides a lipophilic domain that could be crucial for modulating properties like cell membrane permeability in drug candidates.

Future research could focus on using this compound as a starting point for creating libraries of related molecules for high-throughput screening. By systematically varying substituents on both the pyridine ring (via C-H activation) and the amine nitrogen (via acylation or alkylation), a diverse set of molecular architectures can be generated to explore structure-activity relationships. rsc.org

| Step | Reaction Type | Functional Group Modified | Purpose / Added Feature |

|---|---|---|---|

| 1 | Amide Coupling | Secondary Amine | Introduce a chiral amino acid to create a stereocenter. |

| 2 | N-Oxidation | Pyridine Nitrogen | Activate the pyridine ring for subsequent functionalization. |

| 3 | Nucleophilic Addition | Pyridine Ring (C2/C6 position) | Attach a pharmacophore or a fluorescent tag. |

| 4 | Deprotection/Final Modification | As required | Yield the final complex target molecule for biological evaluation. |

Q & A

Q. What are the optimal synthetic routes for N-(pyridin-3-ylmethyl)heptan-4-amine, and how can reaction conditions be controlled to improve yield?

Synthesis typically involves reductive amination between heptan-4-amine and pyridine-3-carbaldehyde under hydrogenation or using sodium borohydride. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Catalysts : Palladium or copper catalysts improve coupling efficiency in multi-step syntheses .

- Temperature control : Reactions at 35–60°C minimize side-product formation .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) isolates the product .

Yield optimization requires monitoring via TLC and adjusting stoichiometry of amine/aldehyde (1:1.2 molar ratio recommended) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 8.3–8.5 ppm (pyridinyl protons) and δ 2.5–3.0 ppm (methylene groups adjacent to amine) confirm structure .

- ¹³C NMR : Signals near 150 ppm (pyridine carbons) and 40–50 ppm (aliphatic carbons) validate connectivity .

- Mass spectrometry : HRMS (ESI) with [M+H]+ ion matching theoretical mass (±0.001 Da) ensures purity .

- IR spectroscopy : Absorptions at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C pyridine) .

Q. How does the pyridine ring orientation influence the compound’s reactivity in nucleophilic substitutions?

The pyridin-3-yl group’s electron-withdrawing nature activates adjacent methylene groups for nucleophilic attacks. Comparative studies with pyridin-2-yl and pyridin-4-yl analogs show:

- 3-position substitution enhances electrophilicity at the benzylic carbon due to conjugation effects .

- Reactivity trends can be predicted using Hammett constants (σₘ for meta-substituted pyridine: 0.37) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound derivatives?

- SHELXL refinement : Use anisotropic displacement parameters to model thermal motion and hydrogen-bonding networks .

- Mercury software : Compare packing patterns (e.g., π-π stacking of pyridine rings) across derivatives to identify conformational outliers .

- Twinned data handling : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets to correct for pseudo-symmetry .

Example: A zwitterionic derivative showed unexpected carboxylate geometry, resolved via SHELX’s restraints on bond lengths .

Q. What experimental strategies mitigate discrepancies in biological activity data for this compound across studies?

- Standardized assays : Use isogenic cell lines and control compounds (e.g., pyridine-free analogs) to isolate structure-activity relationships (SAR) .

- Solvent compatibility : Avoid DMSO concentrations >1% to prevent false positives in cytotoxicity assays .

- Statistical validation : Apply Grubbs’ test to identify outliers in dose-response curves (e.g., IC₅₀ variability >20%) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Docking studies : Use AutoDock Vina with PyRx to simulate binding to ATP-binding pockets (PDB: 1ATP).

- MD simulations : GROMACS trajectories (50 ns) assess stability of hydrogen bonds between the pyridine N and kinase hinge regions .

- Pharmacophore mapping : Highlight critical features like the heptan chain’s hydrophobicity and amine’s H-bond donor capacity .

Methodological Notes

- Contradiction resolution : Cross-validate NMR and X-ray data to confirm stereochemistry .

- Synthetic scalability : Avoid copper catalysts in large-scale reactions due to heavy metal contamination risks .

- Ethical compliance : Adhere to MedChemExpress guidelines for handling amine derivatives in pharmacological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.